molecular formula C13H15NO3 B349367 (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid CAS No. 1089327-68-3

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid

Cat. No. B349367
CAS RN: 1089327-68-3
M. Wt: 233.26g/mol
InChI Key: NSMYFMFTSJZRGG-FPLPWBNLSA-N
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Description

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid, also known as PI-103, is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are enzymes that play a crucial role in many cellular processes, including cell growth, proliferation, and survival. Dysregulation of PI3K signaling pathways has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. PI-103 has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent.

Scientific Research Applications

Anti-Fibrotic Activity

The compound has been investigated for its potential as an anti-fibrotic agent. Fibrosis is characterized by excessive deposition of collagen in tissues, leading to organ dysfunction. Researchers have found that certain derivatives of this compound exhibit better anti-fibrotic activity than existing drugs like Pirfenidone. Specifically, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising inhibitory effects on collagen expression and hydroxyproline content in vitro .

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety in this compound serves as a privileged structure in medicinal chemistry. Researchers have used it to design novel heterocyclic compounds with potential biological activities. These compounds have been explored for antimicrobial, antiviral, antitumor, and antifibrotic properties .

β-Enaminones and Organic Synthesis

β-Enaminones are versatile precursors in organic synthesis. The direct condensation of β-dicarbonyl compounds with amines, leading to β-enaminones, has been a significant method. The title compound falls into this category and contributes to the development of new synthetic methods .

Crystallography and Structural Characterization

The crystal structure of the compound has been determined using X-ray diffraction. It crystallizes in the orthorhombic space group Pccn, with specific unit cell dimensions. Intramolecular hydrogen bonds were observed in the structure .

Boron-Carriers for Neutron Capture Therapy

While not directly studied for this purpose, boronic acids and their esters (including similar compounds) are considered for drug design and neutron capture therapy. Stability in water is crucial for these applications .

Breathomics and Volatile Organic Compounds

Although not extensively studied, the compound’s volatile properties may be relevant in breathomics research. Volatile organic compounds (VOCs) from the human body can provide diagnostic information .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it might be involved in pathways related to cellular metabolism, signal transduction, or gene expression .

Result of Action

The effects would likely be dependent on the specific targets and pathways that the compound influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid”. For instance, extreme pH or temperature conditions might denature the compound or its targets, while other molecules might compete with the compound for its targets .

properties

IUPAC Name

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYFMFTSJZRGG-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid

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